(4-Benzylpiperazin-1-yl){1-[(2-methylbenzyl)sulfonyl]piperidin-4-yl}methanone
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Overview
Description
1-BENZYL-4-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE is a complex organic compound that belongs to the piperazine class Piperazines are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including 1-BENZYL-4-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE, often involves cyclization reactions. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization can yield the desired compound .
Industrial Production Methods
Industrial production methods for piperazine derivatives typically involve large-scale synthesis using similar cyclization reactions. The choice of reagents and conditions may vary depending on the specific requirements of the production process, such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-4-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The choice of reagents and conditions for these reactions depends on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically require anhydrous conditions to prevent the reducing agent from reacting with water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may yield secondary or tertiary amines.
Scientific Research Applications
1-BENZYL-4-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-BENZYL-4-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or therapeutic context.
Comparison with Similar Compounds
1-BENZYL-4-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE can be compared with other similar compounds, such as:
Vanoxerine: A piperidine derivative that acts as a dopamine reuptake inhibitor.
GBR-12,935: A piperazine derivative that also acts as a dopamine reuptake inhibitor.
These compounds share some structural similarities but differ in their specific functional groups and biological activities
Properties
Molecular Formula |
C25H33N3O3S |
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Molecular Weight |
455.6 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-[1-[(2-methylphenyl)methylsulfonyl]piperidin-4-yl]methanone |
InChI |
InChI=1S/C25H33N3O3S/c1-21-7-5-6-10-24(21)20-32(30,31)28-13-11-23(12-14-28)25(29)27-17-15-26(16-18-27)19-22-8-3-2-4-9-22/h2-10,23H,11-20H2,1H3 |
InChI Key |
NRYFFGQTSWPASK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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